Cas no 1267180-66-4 (3-amino-2-(4-ethylphenyl)propanoic acid)

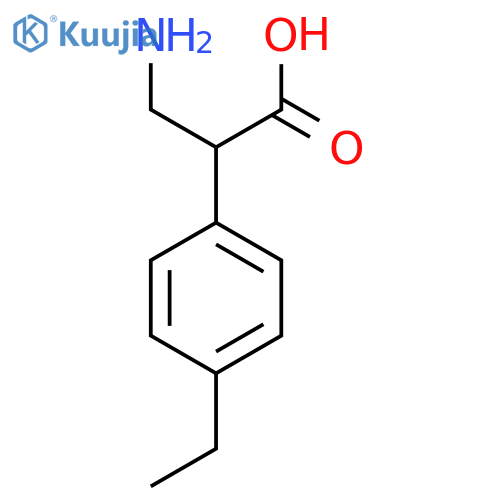

1267180-66-4 structure

商品名:3-amino-2-(4-ethylphenyl)propanoic acid

3-amino-2-(4-ethylphenyl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-amino-2-(4-ethylphenyl)propanoic acid

- 1267180-66-4

- EN300-2000968

-

- インチ: 1S/C11H15NO2/c1-2-8-3-5-9(6-4-8)10(7-12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)

- InChIKey: HEIOQDXXHAUEEN-UHFFFAOYSA-N

- ほほえんだ: OC(C(CN)C1C=CC(CC)=CC=1)=O

計算された属性

- せいみつぶんしりょう: 193.110278721g/mol

- どういたいしつりょう: 193.110278721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.3Ų

- 疎水性パラメータ計算基準値(XlogP): -1

3-amino-2-(4-ethylphenyl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2000968-0.25g |

3-amino-2-(4-ethylphenyl)propanoic acid |

1267180-66-4 | 0.25g |

$946.0 | 2023-09-16 | ||

| Enamine | EN300-2000968-1.0g |

3-amino-2-(4-ethylphenyl)propanoic acid |

1267180-66-4 | 1g |

$1029.0 | 2023-05-31 | ||

| Enamine | EN300-2000968-0.5g |

3-amino-2-(4-ethylphenyl)propanoic acid |

1267180-66-4 | 0.5g |

$987.0 | 2023-09-16 | ||

| Enamine | EN300-2000968-0.1g |

3-amino-2-(4-ethylphenyl)propanoic acid |

1267180-66-4 | 0.1g |

$904.0 | 2023-09-16 | ||

| Enamine | EN300-2000968-10.0g |

3-amino-2-(4-ethylphenyl)propanoic acid |

1267180-66-4 | 10g |

$4421.0 | 2023-05-31 | ||

| Enamine | EN300-2000968-0.05g |

3-amino-2-(4-ethylphenyl)propanoic acid |

1267180-66-4 | 0.05g |

$864.0 | 2023-09-16 | ||

| Enamine | EN300-2000968-2.5g |

3-amino-2-(4-ethylphenyl)propanoic acid |

1267180-66-4 | 2.5g |

$2014.0 | 2023-09-16 | ||

| Enamine | EN300-2000968-10g |

3-amino-2-(4-ethylphenyl)propanoic acid |

1267180-66-4 | 10g |

$4421.0 | 2023-09-16 | ||

| Enamine | EN300-2000968-5.0g |

3-amino-2-(4-ethylphenyl)propanoic acid |

1267180-66-4 | 5g |

$2981.0 | 2023-05-31 | ||

| Enamine | EN300-2000968-1g |

3-amino-2-(4-ethylphenyl)propanoic acid |

1267180-66-4 | 1g |

$1029.0 | 2023-09-16 |

3-amino-2-(4-ethylphenyl)propanoic acid 関連文献

-

Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828

-

Weida Chang,Shanghao Liu,Zhimin Li,Kaibo Zhu RSC Adv., 2019,9, 28323-28329

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

1267180-66-4 (3-amino-2-(4-ethylphenyl)propanoic acid) 関連製品

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬